molecular formula C9H9NO3 B1594279 1-(4-Nitrophenyl)propan-1-one CAS No. 3758-70-1

1-(4-Nitrophenyl)propan-1-one

Cat. No.: B1594279
CAS No.: 3758-70-1
M. Wt: 179.17 g/mol
InChI Key: QHTSEJJUUBOESF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)propan-1-one, also known as 4’-Nitropropiophenone, is an organic compound with the molecular formula C9H9NO3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a propanone group (-COCH2CH3) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5NO2} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C9H9NO3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)propan-1-one undergoes various chemical reactions, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride. [ \text{C9H9NO3} + 3\text{H2} \xrightarrow{\text{Pd/C}} \text{C9H11NO} + 2\text{H2O} ]

  • Oxidation: The propanone group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate. [ \text{C9H9NO3} + 2\text{KMnO4} + 2\text{H2O} \rightarrow \text{C9H9NO4} + 2\text{MnO2} + 2\text{KOH} ]

  • Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 1-(4-Aminophenyl)propan-1-one.

    Oxidation: 1-(4-Nitrophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)propan-1-one depends on its chemical reactivity. The nitro group is electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The propanone group can undergo various transformations, contributing to the compound’s versatility in synthesis. The molecular targets and pathways involved vary based on the specific application and the chemical reactions it undergoes.

Comparison with Similar Compounds

1-(4-Nitrophenyl)propan-1-one can be compared with other similar compounds such as:

    1-(4-Nitrophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1-(4-Aminophenyl)propan-1-one: The amino derivative obtained by reducing the nitro group.

    1-(4-Nitrophenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness: this compound is unique due to its specific combination of a nitro group and a propanone group, which imparts distinct chemical reactivity and applications in synthesis.

Properties

IUPAC Name

1-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSEJJUUBOESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191012
Record name 1-Propanone, 1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-70-1
Record name 1-(4-Nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3758-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-NITROPROPIOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.5M ZnCl2 in THF (60 mL, 30 mmol) in THF (20 mL) was treated with 2M ethyl magnesium chloride in THF (15 mL, 30 mmol) dropwise by syringe, cooled with an ice bath for about 10 minutes, stirred at room temperature for about 20 minutes, cooled to 0° C., and treated sequentially with Pd(PPh3)4 (1.73 g, 1.5 mmol) and a solution of 4-nitrobenzoyl chloride (6.12 g, 33 mmol) in THF (20 mL). The mixture was stirred at 0° C. for 40 minutes, diluted with water, adjusted to pH 1 with 2N HCl and extracted three times with ethyl acetate. The combined extracts were washed sequentially with saturated Na2CO3, water, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 6:1 hexanes/ethyl acetate to provide 2.17 g (40%) of the desired product as a yellow solid. Rf=0.6 (3:1 hexanes/ethyl acetate).
Quantity
6.12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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20 mL
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15 mL
Type
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Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
1.73 g
Type
catalyst
Reaction Step Six
Yield
40%

Synthesis routes and methods II

Procedure details

A solution of 0.5M ZnCl2 in THF (60 mL, 30 mmol) in THF (20 mL) at room temperature was treated with 2M ethyl magnesium chloride in THF (15 mL, 30 mmol) dropwise via syringe, cooled with an ice bath for about 10 minutes, stirred at room temperature for 20 minutes, cooled to 0° C., and treated sequentially with Pd(PPh3)4 (1.73 g, 1.5 mmol) and a solution of 4-nitrobenzoyl chloride (6.12 g, 33 mmol) in THF (20 mL). The mixture was stirred at 0° C. for 40 minutes, diluted with water and extracted three times with ethyl acetate. The combined extracts were washed with saturated Na2CO3, water, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 6:1 hexanes/ethyl acetate to provide 2.17 g (40%) of the desired product. Rf=0.6 (3:1 hexanes/ethyl acetate).
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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20 mL
Type
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Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
1.73 g
Type
catalyst
Reaction Step Five
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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